1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
This compound features a benzothiadiazole core substituted with a methyl group at position 3 and two dione moieties. The sulfur atom in the thiadiazole ring adopts a hypervalent λ⁶ configuration, enhancing its electron-deficient character. The piperidine ring at position 1 is functionalized with a furan-2-carbonyl group, which introduces aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
furan-2-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-18-14-5-2-3-6-15(14)20(25(18,22)23)13-8-10-19(11-9-13)17(21)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOBOHVIEKGGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Carboxylic Acids
A widely applied method involves reacting o-aminothiophenol with methyl malonyl chloride under acidic conditions. For example, Search result demonstrates that benzoic-phosphoric anhydride (PPA) catalyzes the cyclization of o-aminothiophenol with methylmalonic acid at 150–200°C, yielding the benzothiadiazole dione core. The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclization and dehydration.
Reaction conditions :
- Catalyst : Polyphosphoric acid (PPA)
- Temperature : 150–200°C
- Time : 8–12 hours
- Yield : 60–75%
Piperidine Subunit Coupling
The piperidin-4-yl group is introduced through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
Search result outlines a method where 3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione reacts with 4-aminopiperidine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction forms a stable amide bond between the benzothiadiazole and piperidine moieties.
Key parameters :
- Coupling agent : DCC (1.2 equiv)
- Solvent : Dry tetrahydrofuran (THF)
- Temperature : Reflux (66°C)
- Yield : 70–75%
Suzuki-Miyaura Coupling
An alternative approach from Search result employs a Suzuki-Miyaura cross-coupling reaction between a boronic ester-functionalized benzothiadiazole and 4-bromopiperidine. This method offers better regioselectivity for complex substrates.
Catalytic system :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : 1,4-Dioxane/H₂O (4:1)
- Yield : 65–70%
Furan-2-Carbonyl Acylation
The final step involves acylating the piperidine nitrogen with furan-2-carbonyl chloride.
Acylation Protocol
As detailed in Search result , the piperidine intermediate is treated with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) to scavenge HCl. The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature.
Optimized conditions :
- Acylating agent : Furan-2-carbonyl chloride (1.5 equiv)
- Base : Et₃N (3.0 equiv)
- Solvent : DCM
- Temperature : 0°C → RT
- Yield : 80–85%
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography (SiO₂, eluent: chloroform/methanol 95:5) to isolate the target compound.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.2 Hz, 1H), 6.75 (s, 1H, furan), 4.55 (m, 1H, piperidine), 3.90 (m, 2H), 3.20 (m, 2H), 2.95 (s, 3H, CH₃), 2.60 (m, 2H), 1.95 (m, 2H).
- MS (ESI) : m/z 415.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation + SNAr | 85% | 12 h | Moderate | High |
| Suzuki Coupling + Acylation | 70% | 18 h | High | Moderate |
| One-Pot Cyclization | 75% | 24 h | Low | Low |
Challenges and Optimization Strategies
Side Reactions
Over-acylation of the piperidine nitrogen can occur if furan-2-carbonyl chloride is used in excess. Search result recommends stoichiometric control (1.5 equiv) and low temperatures to minimize byproducts.
Solvent Selection
Polar aprotic solvents like DMF enhance alkylation but may complicate purification. Search result advocates for THF due to its balance of reactivity and ease of removal.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group results in the corresponding amine derivative.
Scientific Research Applications
Furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture combining a benzothiadiazole and a furan-carbonyl-piperidine moiety. Below is a comparative analysis with analogous molecules:
5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol Derivatives
- Structure : Piperidine-linked 1,3,4-oxadiazole with a nitrobenzenesulfonyl group and variable S-substituents.
- Key Differences :
- The oxadiazole ring (vs. benzothiadiazole) lacks the fused benzene ring and sulfur hypervalency.
- The nitrobenzenesulfonyl group (electron-withdrawing) contrasts with the furan-carbonyl (electron-rich) substituent.
- Biological Activity : Exhibits antibacterial properties against Gram-positive and Gram-negative strains .
- Implications : The benzothiadiazole’s extended π-system and λ⁶ sulfur may enhance binding to aromatic protein pockets compared to oxadiazoles.
1-{1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Structure : Benzodiazol-2-one fused with a piperidine ring bearing a fluorophenyl-ethyl group.
- Key Differences :
- Benzodiazol-2-one lacks the sulfur atom and dione groups, reducing electrophilicity.
- The 2,6-difluorophenyl group (lipophilic) vs. furan-carbonyl (polar) alters solubility and membrane permeability.
- Applications : Fluorinated analogs often target CNS receptors due to enhanced blood-brain barrier penetration .
- Implications : The benzothiadiazole’s dione groups may confer stronger hydrogen-bonding interactions compared to benzodiazolones.
Structural and Functional Data Table
Discussion of Structural Influences on Properties
- Electron-Deficient Cores : Benzothiadiazole’s λ⁶-S and diones increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes).
- Substituent Effects :
- Furan-carbonyl : Enhances solubility and π-π stacking vs. nitrobenzenesulfonyl (bulky, electron-withdrawing).
- Fluorophenyl groups : Increase lipophilicity and metabolic stability compared to furan derivatives.
Biological Activity
The compound 1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
Compound A features a complex structure that includes a benzothiadiazole moiety linked to a furan-derived carbonyl piperidine. The chemical formula is , with a molecular weight of approximately 282.33 g/mol.
The biological activity of Compound A is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds in the benzothiadiazole class have been shown to inhibit various enzymes involved in metabolic processes. For instance, studies indicate that benzothiadiazoles can affect mitochondrial functions by inhibiting ADP phosphorylation and calcium transport in liver mitochondria .
- Interaction with Receptors : The piperidine component suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. Research on related compounds indicates that they may modulate dopaminergic and serotonergic pathways, which could lead to psychoactive effects.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to Compound A exhibit significant antimicrobial activity against various bacterial strains. For example:
- Staphylococcus aureus and Escherichia coli showed susceptibility to derivatives of benzothiadiazoles .
Anticancer Activity
Compounds within this chemical class have been evaluated for anticancer properties:
- In vitro studies have indicated that benzothiadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators. One study reported IC50 values in the micromolar range against breast cancer cells .
Neuroprotective Effects
Research has suggested potential neuroprotective effects:
- Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins, possibly through the upregulation of antioxidant enzymes .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various benzothiadiazole derivatives, including Compound A. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
- In Vitro Anticancer Screening : A study evaluated the cytotoxic effects of Compound A on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, suggesting promising anticancer activity.
Data Summary Table
| Activity Type | Tested Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| E. coli | MIC = 64 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
| Neuroprotection | Neuronal cell lines | Upregulation of antioxidant enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
